CYP Enzyme Inhibition Fingerprint: 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine vs. 3,2'-Dimethyl-4-aminobiphenyl (DMAB)
The title compound and DMAB were both tested for inhibition of CYP-mediated aminopyrine N-demethylase activity in hepatic microsomes from phenobarbitone-induced rats. The title compound showed an IC₅₀ of 6.70×10⁵ nM (CYP2B1) and 6.30×10⁵ nM (CYP1A1) [1], whereas DMAB exhibited an IC₅₀ of 3.02×10⁵ nM in the same assay system [2]. The approximately 2-fold weaker CYP inhibition by the title compound may reflect reduced metabolic activation potential relative to the known carcinogen DMAB.
| Evidence Dimension | CYP2B1/CYP1A1 inhibition (aminopyrine N-demethylase, rat hepatic microsomes) |
|---|---|
| Target Compound Data | IC₅₀ = 6.70×10⁵ nM (CYP2B1); 6.30×10⁵ nM (CYP1A1) |
| Comparator Or Baseline | 3,2'-Dimethyl-4-aminobiphenyl (DMAB): IC₅₀ = 3.02×10⁵ nM |
| Quantified Difference | DMAB is ~2.1–2.2 times more potent (lower IC₅₀) than the title compound |
| Conditions | Hepatic microsomes from phenobarbitone-induced rats; aminopyrine N-demethylase assay |
Why This Matters
CYP inhibition potency is mechanistically linked to metabolic activation of arylamines to mutagenic N-hydroxylamine species; the weaker CYP inhibition by the 2',4'-dimethyl isomer suggests a potentially reduced genotoxic liability profile compared to DMAB.
- [1] BindingDB BDBM50404858 (CHEMBL351569). Affinity Data: IC₅₀ = 6.70×10⁵ nM (CYP2B1), 6.30×10⁵ nM (CYP1A1) for 2',4'-dimethyl-[1,1'-biphenyl]-4-amine. View Source
- [2] BindingDB BDBM50404849 (CHEMBL348508). Affinity Data: IC₅₀ = 3.02×10⁵ nM for 3,2'-dimethyl-4-aminobiphenyl (DMAB) in the same aminopyrine N-demethylase assay. View Source
